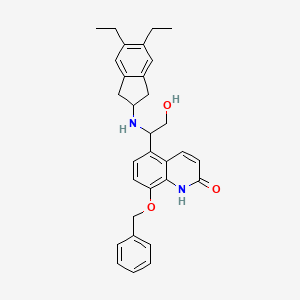
Indacaterol Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Indacaterol Impurity A involves the reaction of Indacaterol with specific reagents under controlled conditions. One common method includes the use of potassium dihydrogen phosphate buffer (pH 2.2) and a mixture of acetonitrile and methanol as solvents . The reaction is typically carried out at elevated temperatures using a high-performance liquid chromatography (HPLC) column . Industrial production methods for this compound are similar to those used for the parent compound, Indacaterol, with additional steps to isolate and purify the impurity .
Analyse Des Réactions Chimiques
Indacaterol Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives .
Applications De Recherche Scientifique
Indacaterol Impurity A has several scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Indacaterol Impurity A can be compared with other impurities of Indacaterol, such as Indacaterol Impurity B ®-8-(Benzyloxy)-5-[2-(5,6-diethyllindan-2-ylamino)-1-hydroxyethyl]-1H-quinolin-2-one-melate . While both impurities are degradation products of Indacaterol, they differ in their chemical structures and potential biological activities . This compound is unique due to its specific quinolinone structure, which may influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C31H34N2O3 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
5-[1-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-2-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-28(18-34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35) |
Clé InChI |
FAOAQSVNWSHGRW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2CC(CC2=C1)NC(CO)C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


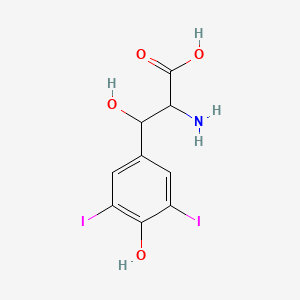
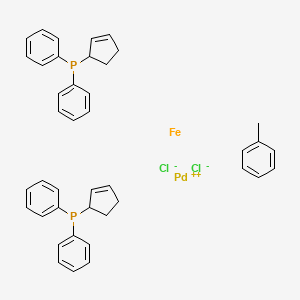
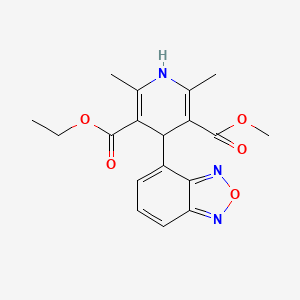
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
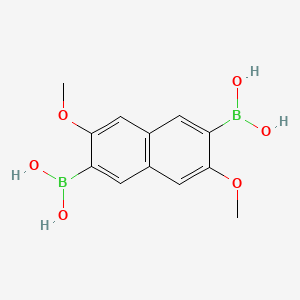
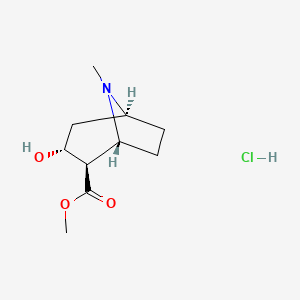
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
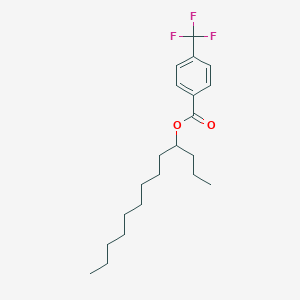
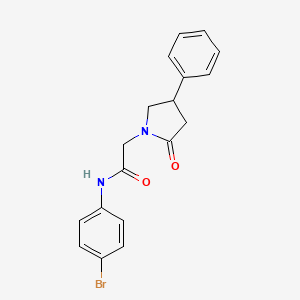
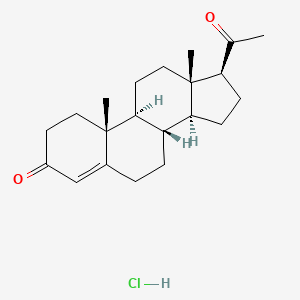

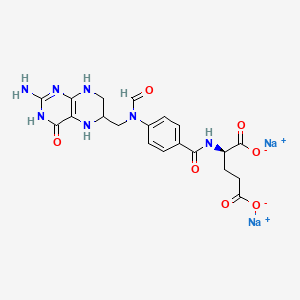

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
